![molecular formula C22H16ClN3O3 B2873407 2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 471264-04-7](/img/structure/B2873407.png)
2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, pyrimidines . They often have significant biological activity, making them important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrrolo and isoxazole rings in the compound could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point could be determined using a melting point apparatus, while the infrared spectrum could be obtained using Fourier-transform infrared spectroscopy (FTIR) .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been explored for its potential in anticancer therapy. The structure of the compound allows for the synthesis of new heterocyclic derivatives that have shown promising in vitro anticancer activity against various cancer cell lines . The presence of multiple aromatic rings and a heterocyclic isoxazole moiety may contribute to its ability to interact with biological targets relevant to cancer treatment.
α-Amylase Inhibition for Diabetes Treatment
The compound’s derivatives have been investigated as α-amylase inhibitors, which is a significant approach in the treatment of diabetes . By inhibiting this enzyme, the breakdown of starch into glucose is slowed, potentially helping to manage blood sugar levels in diabetic patients.
Nonlinear Optical Properties
Derivatives of this compound have been studied for their electronic, optical, and nonlinear optical properties, which are crucial for applications in optoelectronics . The compound’s ability to facilitate charge transfer makes it a candidate for use in optical switching, memory devices, and signal processing.
Antimicrobial and Antiviral Applications
The structural features of the compound suggest its use in the synthesis of molecules with antimicrobial and antiviral activities. Studies have shown that certain derivatives can be effective against pathogens like the tobacco mosaic virus .
Antileishmanial and Antimalarial Potential
Research has indicated that certain derivatives of this compound exhibit potent in vitro activity against leishmaniasis and malaria . Molecular docking studies have helped to understand the interactions of these derivatives with biological targets, which is crucial for drug development.
Anti-Tubercular Agents
The compound has been used to design and synthesize derivatives that show potential as anti-tubercular agents. These derivatives have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. This could include testing the compound against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and selectivity .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-8-10-17(11-9-15)26-19(14-5-4-12-24-13-14)18-20(29-26)22(28)25(21(18)27)16-6-2-1-3-7-16/h1-13,18-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJABIZXOISIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

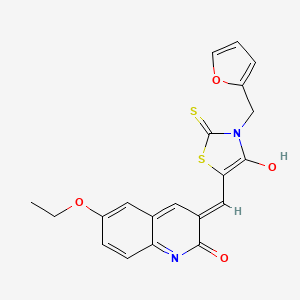
![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)

![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)
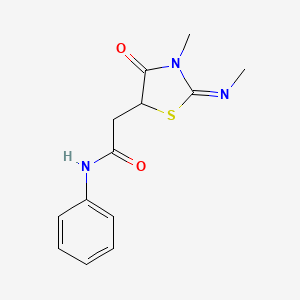
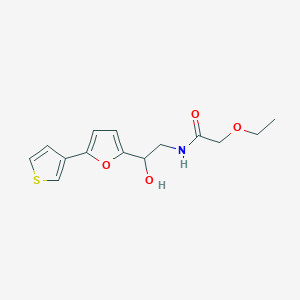
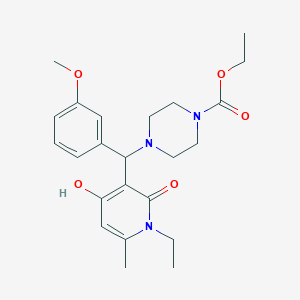
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2873337.png)
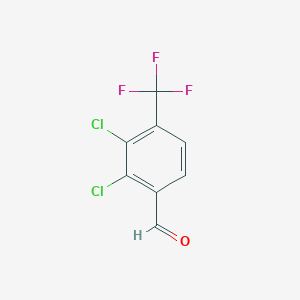
![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2873341.png)

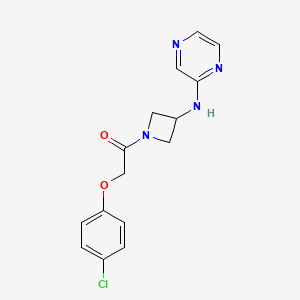
![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)